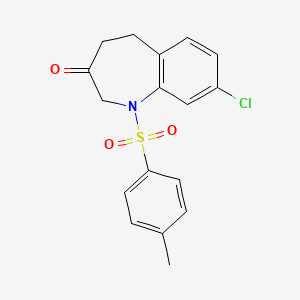
2-Amino-2-(hydroxymethyl)butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(hydroxymethyl)butane-1,4-diol is an organic compound with the molecular formula C5H13NO3. It is a derivative of butanediol and contains both amino and hydroxyl functional groups. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(hydroxymethyl)butane-1,4-diol can be achieved through several methods. One common approach involves the reaction of butanediol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:
HOCH2CH2CH2OH+NH3→NH2CH2CH2CH2OH+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(hydroxymethyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Halides, esters
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(hydroxymethyl)butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a buffer in biochemical assays and molecular biology experiments.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(hydroxymethyl)butane-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol:
2-Amino-2-(hydroxymethyl)butane-1,3-diol: This compound has similar functional groups but differs in the position of the hydroxyl groups.
Uniqueness
2-Amino-2-(hydroxymethyl)butane-1,4-diol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
26957-44-8 |
|---|---|
Molekularformel |
C5H13NO3 |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)butane-1,4-diol |
InChI |
InChI=1S/C5H13NO3/c6-5(3-8,4-9)1-2-7/h7-9H,1-4,6H2 |
InChI-Schlüssel |
LFIBNALISOGBFM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(CO)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



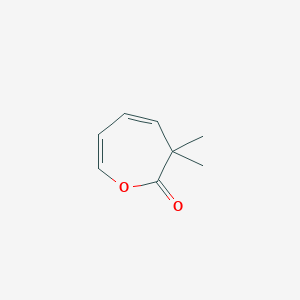

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
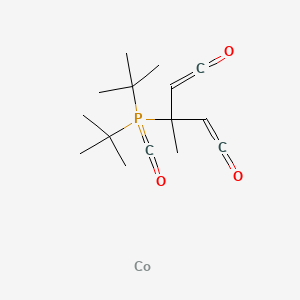
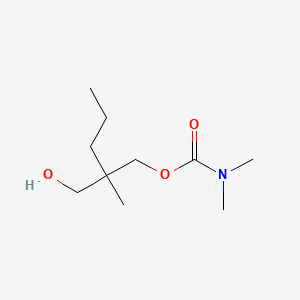
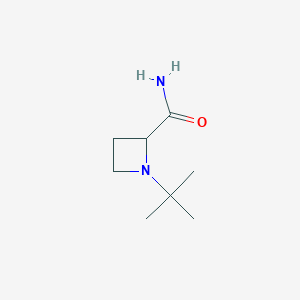
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
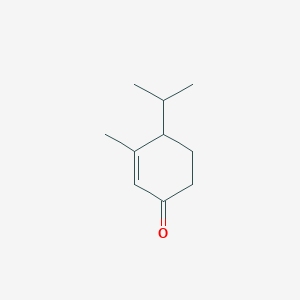
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)

![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
